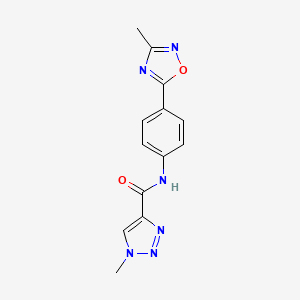

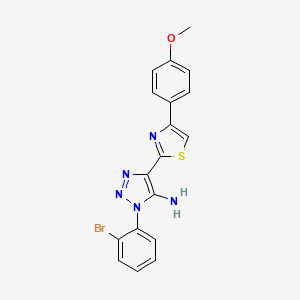

![molecular formula C20H26N6O2 B3010789 N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251683-02-9](/img/structure/B3010789.png)

N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine class. These derivatives are known for their human renin inhibitory activity, which is crucial for regulating blood pressure. The structure-activity relationships within this class of compounds suggest that certain moieties can act as non-peptidic replacements for residues of the natural substrate angiotensinogen, which is involved in blood pressure regulation .

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]pyrazine derivatives has been described in the literature. For instance, the preparation of 3-acetamido-6-methyl-8-n-propyl-s-[3-14C] triazolo-[4, 3-a] pyrazine was achieved from sodium [14C] cyanide in three stages, with an overall radiochemical yield of 26.0% at a specific activity of 3.6 μCi/mg . This synthesis route could potentially be adapted for the synthesis of N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide by modifying the side chains and functional groups accordingly.

Molecular Structure Analysis

The molecular structure of N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is characterized by the presence of a triazolopyrazine core, which is essential for its biological activity. The isopropylphenyl and methyl(propyl)amino groups are likely to influence the compound's binding affinity and specificity towards human renin .

Chemical Reactions Analysis

While specific chemical reactions of N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide are not detailed in the provided papers, the general reactivity of the triazolopyrazine core can be inferred. This core is likely to undergo reactions typical of heterocyclic compounds, such as nucleophilic substitution or addition reactions, which could be utilized in further derivatization or conjugation studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can be hypothesized based on related compounds. For example, poor oral absorption was observed in a series of similar triazolopyrazine derivatives, which was not attributed to poor aqueous solubility or metabolic instability but could be related to factors such as high molecular weight . These properties are critical for the pharmacokinetic profile of the compound and its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Synthesis and Applications in Drug Development:

Research on compounds with similar structural motifs, such as triazolopyrazines and their derivatives, has been explored for their potential applications in medicinal chemistry. For example, studies have focused on the synthesis of new heterocycles incorporating thiadiazole moieties for potential insecticidal activity against certain pests, highlighting the role of such compounds in developing new pesticides (Fadda et al., 2017). Additionally, the creation of enaminones as building blocks for synthesizing substituted pyrazoles has been explored for antitumor and antimicrobial activities, demonstrating the pharmaceutical relevance of these compounds (Riyadh, 2011).

Antimicrobial and Antifungal Activities:

Several studies have synthesized new derivatives of triazolopyrimidines and pyrazolo[1,5-a]-1,3,5-triazines to evaluate their antimicrobial and antifungal activities. These compounds have shown promising results, suggesting potential applications in combating microbial and fungal infections (Bhuiyan et al., 2006; Abunada et al., 2008).

Anticancer Research:

The exploration of triazolopyrazines and related compounds has extended into anticancer research, with some synthesized compounds being tested for their efficacy against cancer cell lines. These studies contribute to the ongoing search for more effective and less toxic cancer therapies (Riyadh et al., 2013).

Propiedades

IUPAC Name |

2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O2/c1-5-10-24(4)18-19-23-26(20(28)25(19)11-9-21-18)13-17(27)22-16-8-6-7-15(12-16)14(2)3/h6-9,11-12,14H,5,10,13H2,1-4H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNADXSXFKEUTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=CC=CC(=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010708.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B3010711.png)

![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)

![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)

![1-[(1R)-1-azidoethyl]-2-bromobenzene](/img/structure/B3010716.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B3010717.png)

![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B3010721.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3010723.png)